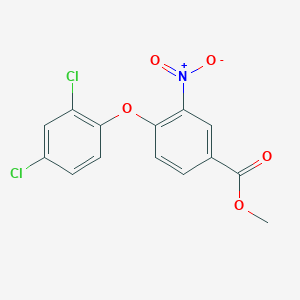

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized and characterized by IR, HR-MS, 1H NMR method . Another related compound, 2- (2,4-dichlorophenoxy) acetyl chloride, was prepared by refluxing with 3’-aminoacetophenone in acetone using pyridine as a catalyst .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was studied using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,4-D have been reported. For example, 2,4-D is a white to tan solid with a melting point of 140.5 °C .Aplicaciones Científicas De Investigación

Environmental Degradation and Soil Metabolism

Bifenox undergoes degradation and mineralization in environmental settings, particularly in soil and water systems. The half-life of bifenox in greenhouse soil mix ranges from 3 to 7 days, indicating relatively rapid degradation. Identified metabolites include 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, 2,4-dichlorophenyl 4-nitrophenyl ether (nitrofen), and 5-(2,4-dichlorophenoxy)anthranilic acid. These findings suggest that bifenox and its degradation products could impact soil chemistry and microbial communities (Leather & Foy, 1977).

Chemical Behavior and Decomposition

The electrochemical behavior of bifenox has been studied to understand its reactivity and potential environmental fate. Bifenox is reduced in aprotic media in two steps, with the first involving the formation of a nitro anion radical. This radical undergoes intramolecular electron transfer leading to the cleavage of the carboxymethyl group, forming nitrofen, and a trans-esterification process that retains pesticidal activity. These reactions highlight the chemical resilience and transformation pathways of bifenox in the environment (Hromadová et al., 2005).

Molecular Interactions and Spectroscopy

Studies on the molecular structure and interactions of bifenox using spectroscopic techniques provide insights into its physical and chemical properties. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to determine the vibrational modes and molecular geometry of bifenox. Such studies are essential for understanding the molecular basis of bifenox's herbicidal action and its interactions with biological molecules and environmental components (Karpagakalyaani et al., 2020).

Mecanismo De Acción

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid , which is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these plants, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

Based on its structural similarity to 2,4-dichlorophenoxyacetic acid , it may also act as a systemic herbicide. Systemic herbicides are absorbed and translocated throughout the plant, causing uncontrolled growth and eventually plant death .

Biochemical Pathways

Related compounds like 2,4-dichlorophenoxyacetic acid have been shown to interfere with plant growth hormones, disrupting normal growth and development .

Pharmacokinetics

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be readily absorbed by plants and distributed throughout the plant system

Result of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid cause uncontrolled growth in plants, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoato. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, temperature and sunlight can influence the degradation rate of the compound, affecting its persistence in the environment .

Safety and Hazards

Propiedades

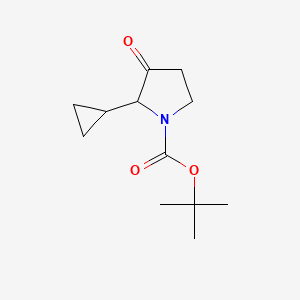

IUPAC Name |

methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)8-2-4-13(11(6-8)17(19)20)22-12-5-3-9(15)7-10(12)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZNWAKSAADWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)

![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2962509.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2962514.png)

![4-Methoxy-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2962516.png)

![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)

![N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2962520.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)